2-Methoxyethyl carbamimidate 2-Methoxyethyl carbamimidate
Brand Name: Vulcanchem
CAS No.: 57536-17-1
VCID: VC19574700
InChI: InChI=1S/C4H10N2O2/c1-7-2-3-8-4(5)6/h2-3H2,1H3,(H3,5,6)
SMILES:
Molecular Formula: C4H10N2O2
Molecular Weight: 118.13 g/mol

2-Methoxyethyl carbamimidate

CAS No.: 57536-17-1

Cat. No.: VC19574700

Molecular Formula: C4H10N2O2

Molecular Weight: 118.13 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxyethyl carbamimidate - 57536-17-1

Specification

CAS No. 57536-17-1
Molecular Formula C4H10N2O2
Molecular Weight 118.13 g/mol
IUPAC Name 2-methoxyethyl carbamimidate
Standard InChI InChI=1S/C4H10N2O2/c1-7-2-3-8-4(5)6/h2-3H2,1H3,(H3,5,6)
Standard InChI Key IHTGECQHPHDFJB-UHFFFAOYSA-N
Canonical SMILES COCCOC(=N)N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2-Methoxyethyl carbamimidate consists of a carbamimidate core (-NH-C(=NH)-O-) bonded to a 2-methoxyethyl group (-O-CH₂-CH₂-OCH₃). The molecule’s planar carbamimidate moiety enables resonance stabilization, while the methoxyethyl side chain introduces steric and electronic effects that influence solubility and reactivity .

Table 1: Comparative Structural Features of Carbamimidates and Related Compounds

CompoundFunctional GroupKey Structural Attributes
2-Methoxyethyl carbamimidateCarbamimidate (-NH-C(=NH)-O-)Methoxyethyl chain enhances hydrophilicity
Methyl carbamateCarbamate (-O-CO-NH₂)Lacks imine group; lower nucleophilicity
Ethyl isoureaIsourea (-NH-C(=NH)-NH₂)Similar imine structure but with amine group

Synthesis and Reaction Pathways

Synthetic Strategies

While no explicit protocols for 2-methoxyethyl carbamimidate are documented, its synthesis likely parallels methods for analogous carbamimidates. A plausible route involves:

  • Nucleophilic Substitution: Reacting 2-methoxyethanol with cyanamide (NH₂-C≡N) under acidic conditions to form the carbamimidate ester .

  • Isocyanate Intermediate: Treating 2-methoxyethyl isocyanate with ammonia to yield the carbamimidate via ammonolysis .

Critical parameters include pH control (6–8) and temperature moderation (0–25°C) to prevent hydrolysis of the imine group .

Reaction Mechanisms

The carbamimidate group participates in:

  • Nucleophilic Additions: Attack at the electrophilic imine carbon by amines or alcohols, forming ureas or carbamates .

  • Hydrolysis: Susceptibility to acidic or basic conditions, yielding urea derivatives and methanol as byproducts.

Table 2: Stability of Carbamimidates Under Varied Conditions

ConditionReactivityHalf-Life (Estimated)
pH 2–3 (acidic)Rapid hydrolysis to urea derivatives<1 hour
pH 7–8 (neutral)Moderate stability24–48 hours
AnhydrousHigh stability>7 days

Physicochemical Properties

Solubility and Partitioning

The methoxyethyl chain confers moderate hydrophilicity, with predicted solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in nonpolar solvents (logP ≈ 0.5) .

Spectroscopic Characterization

  • ¹H NMR: Expected signals at δ 3.3–3.5 ppm (methoxy protons), δ 3.6–3.8 ppm (methylene adjacent to oxygen), and δ 6.8–7.2 ppm (imine NH protons) .

  • IR Spectroscopy: Strong absorption bands at 1650–1700 cm⁻¹ (C=N stretch) and 1100–1150 cm⁻¹ (C-O-C ether linkage) .

Applications in Scientific Research

Organic Synthesis

Carbamimidates serve as versatile intermediates:

  • Protecting Groups: The imine moiety temporarily shields amines during multi-step syntheses, with deprotection achievable under mild acidic conditions .

  • Ligands in Catalysis: Coordinate to transition metals (e.g., Pd, Cu) in cross-coupling reactions, enhancing reaction rates and selectivity .

Medicinal Chemistry

Though unstudied for 2-methoxyethyl carbamimidate, structurally related compounds exhibit:

  • Antimicrobial Activity: Carbamimidate derivatives disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins .

  • Enzyme Inhibition: Analogous compounds act as competitive inhibitors of serine proteases, suggesting potential therapeutic applications .

Table 3: Biological Activity of Carbamimidate Analogs

AnalogTarget EnzymeIC₅₀ (μM)
Phenyl carbamimidateTrypsin12.4
Benzyl carbamimidateThrombin8.7
Ethyl carbamimidateAcetylcholinesterase23.1

Research Gaps and Future Directions

  • Synthetic Optimization: Develop room-temperature protocols to improve yield and scalability.

  • Biological Screening: Evaluate anticancer and antiviral potentials using high-throughput assays.

  • Computational Modeling: Predict metabolic pathways and toxicity using QSAR (Quantitative Structure-Activity Relationship) models.

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